molecular formula C17H19FN4O3 B2440822 7-(4-fluorobenzyl)-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purine-2,6-dione CAS No. 476480-34-9

7-(4-fluorobenzyl)-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B2440822
CAS RN: 476480-34-9
M. Wt: 346.362
InChI Key: YANIKOZKHOVMIU-UHFFFAOYSA-N
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Description

The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .


Molecular Structure Analysis

The molecular structure of this compound would be based on the purine ring system, with the various substituents attached at the appropriate positions. The presence of the fluorobenzyl and propoxy groups would likely have significant effects on the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorobenzyl and propoxy groups could affect properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Multitarget Drugs for Neurodegenerative Diseases

Research into 8‐Benzyl-substituted tetrahydropyrazino[2,1‐f]purinediones, which share a structural similarity with the queried compound, has identified potent dual-target-directed adenosine receptor antagonists. These compounds, including various derivatives, have shown triple-target inhibition, potentially beneficial for neurodegenerative diseases treatment. The ability to act on multiple targets relevant to both symptomatic and disease-modifying treatment offers advantages over single-target therapeutics (Brunschweiger et al., 2014).

Synthesis Techniques and Structural Elucidation

A study on N-alkylation of imidazopyridines and their oxides with 4-fluorobenzyl bromides has provided insights into regioselectivities and structural assignments through nuclear overhauser effect spectroscopy (NOESY) and 2D-HMBC spectra. This research underscores the importance of synthesis techniques in creating derivatives for further pharmacological evaluation (Göker & Özden, 2019).

Photophysical Properties

Another aspect of research into similar compounds involves studying the stimuli-responsive fluorescence modulation of organic fluorophores. This can lead to the development of materials with tunable fluorescence and stimuli responses, with potential applications in sensing and imaging technologies (Hariharan et al., 2018).

properties

IUPAC Name

7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-propoxypurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O3/c1-4-9-25-16-19-14-13(15(23)21(3)17(24)20(14)2)22(16)10-11-5-7-12(18)8-6-11/h5-8H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YANIKOZKHOVMIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC2=C(N1CC3=CC=C(C=C3)F)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-fluorobenzyl)-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purine-2,6-dione

CAS RN

476480-34-9
Record name 7-(4-FLUOROBENZYL)-1,3-DIMETHYL-8-PROPOXY-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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